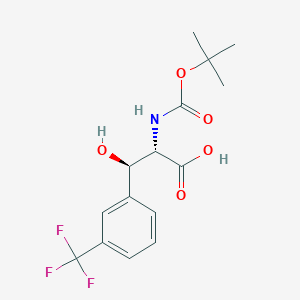

Boc-D-threo-3-(3-trifluoromethylphenyl)serine

Description

BenchChem offers high-quality Boc-D-threo-3-(3-trifluoromethylphenyl)serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-(3-trifluoromethylphenyl)serine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(12(21)22)11(20)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYHPTFFBQCNAV-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)C(F)(F)F)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC(=CC=C1)C(F)(F)F)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Profiling and Synthetic Utility of Boc-D-threo-3-(3-trifluoromethylphenyl)serine (CAS 1134411-38-3)

Executive Summary

In the landscape of modern medicinal chemistry and peptide engineering, non-natural amino acids are critical vectors for expanding chemical space. Boc-D-threo-3-(3-trifluoromethylphenyl)serine (CAS 1134411-38-3) is a highly specialized, chiral building block designed to impart exceptional metabolic stability, lipophilicity, and structural rigidity to peptide therapeutics and small-molecule inhibitors.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, serving as a comprehensive guide for researchers in oncology, neurology, and drug discovery [1].

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in organic synthesis and biological systems. The following table summarizes the core quantitative data [1, 2].

| Property | Value / Description |

| Chemical Name | Boc-D-threo-3-(3-trifluoromethylphenyl)serine |

| CAS Number | 1134411-38-3 |

| Molecular Formula | |

| Molecular Weight | 349.3 g/mol |

| MDL Number | MFCD08752520 |

| Stereochemistry | D-threo (anti-configuration of |

| Predicted Density | 1.341 ± 0.06 g/cm³ |

| Predicted Boiling Point | 460.4 ± 45.0 °C |

| Storage Conditions | 0–8°C (Protect from moisture and strong acids) |

Structural & Mechanistic Rationale in Drug Design

The architectural design of CAS 1134411-38-3 is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development.

-

The D-threo Stereocenter: Endogenous proteases are highly stereoselective, rapidly degrading naturally occurring L-amino acids. The incorporation of the unnatural D-enantiomer provides profound proteolytic resistance, extending the plasma half-life of peptide-based drugs. Furthermore, the threo configuration dictates a specific dihedral angle between the

-amine and -

The 3-Trifluoromethyl (

) Effect: The substitution of a -

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures the

-amine remains inert during complex coupling reactions, preventing unwanted polymerization. It is highly stable under basic conditions but can be cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid), allowing for orthogonal synthesis strategies.

Synthetic Utility and Experimental Workflows

To integrate CAS 1134411-38-3 into a target molecule, researchers typically employ solution-phase amidation. The following protocol is engineered as a self-validating system , ensuring high yield and preservation of the delicate D-threo stereocenter.

Protocol: Solution-Phase Amidation and Deprotection

Causality Focus: HATU is selected as the coupling reagent over EDC/HOBt because the

-

Activation: Dissolve CAS 1134411-38-3 (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 10 minutes.

-

Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid reaction with HATU to form the highly reactive OAt-ester.

-

-

Coupling: Introduce the target amine component (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

-

Self-Validation (IPC): Aliquot 5 µL of the reaction mixture, quench in 100 µL of 1:1 Acetonitrile/Water, and analyze via LC-MS. The complete disappearance of the CAS 1134411-38-3 mass peak (

348.1 [M-H]⁻) and the emergence of the product mass confirms successful conversion. Do not proceed to workup until this is validated. -

Aqueous Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous

(to remove unreacted amine and DIPEA), saturated aqueous -

Boc Deprotection: To reveal the free amine for subsequent synthesis, dissolve the purified intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic acid (TFA) to achieve a 50% v/v solution. Stir for 1 hour.

-

Rationale: Performing the deprotection at 0°C minimizes the risk of tert-butylation side reactions on electron-rich regions of the target molecule.

-

Caption: Self-validating workflow for the solution-phase amidation and deprotection of CAS 1134411-38-3.

Applications in Targeted Therapeutics

Derivatives of 3-trifluoromethylphenylserine are heavily utilized in the design of advanced therapeutics, particularly in the realm of oncology and neuropharmacology.

A primary application is the development of Serine/Threonine Kinase Inhibitors . Research has demonstrated that incorporating the 3-trifluoromethylphenyl motif into heterocyclic scaffolds yields potent inhibitors of P21-activated kinase 1 (PAK1) and Extracellular signal-regulated kinases (ERK)[3, 4]. These kinases are critical nodes in the signaling pathways that drive tumor cell proliferation, migration, and survival in aggressive cancers, such as triple-negative breast cancer. The lipophilic

Caption: Mechanism of action for 3-CF3-phenylserine derivatives in kinase pathway inhibition.

References

-

National Institutes of Health (NIH). "Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer." PubMed Central.[Link]

-

MDPI. "1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes." MDPI Pharmaceuticals.[Link]

Engineering Potency: A Technical Guide to Trifluoromethylphenyl Unnatural Amino Acids in Drug Design

Executive Summary

The incorporation of trifluoromethyl (

Part 1: Physicochemical Rationale

The "Polar Hydrophobicity" Paradox

The trifluoromethyl group is often mischaracterized solely as a bulky hydrophobic unit. While it significantly increases

Metabolic Blockade

The C-F bond energy (~116 kcal/mol) renders the

-

Block P450-mediated hydroxylation: The strong electron-withdrawing nature ($ \sigma_p \approx 0.54 $) deactivates the aromatic ring toward electrophilic attack.

-

Prevent benzylic oxidation: Unlike a methyl group, the

group has no abstractable protons, shutting down a common metabolic clearance pathway.

Steric Decision Matrix

Selecting the correct isomer (ortho, meta, or para) is critical for bioactivity.

-

Para (

): Maximizes reach into deep hydrophobic pockets; mimics the steric bulk of an isopropyl group but with altered electronics. -

Meta (

): Often used to lock conformation via local steric clashes or to engage side-pocket residues. -

Ortho (

): Induces severe torsional strain, forcing the side chain into specific rotamers (restricted

Part 2: Synthesis & Access Strategies

Accessing these UAAs requires choosing between chemical synthesis for small-scale/SPPS applications and enzymatic resolution for large-scale production.

Chemical Synthesis: Negishi Cross-Coupling

The most robust route to enantiopure trifluoromethylphenylalanines is the Negishi cross-coupling of organozinc reagents with aryl halides.

Mechanism:

-

Zinc Insertion: Activated zinc inserts into the C-I bond of a protected iodoalanine.

-

Transmetallation: The organozinc species undergoes transmetallation with a Pd(0) catalyst.

-

Reductive Elimination: Coupling with the specific trifluoromethyl-aryl iodide yields the protected UAA.

Why this route? It preserves the stereochemistry of the amino acid backbone, avoiding complex chiral resolution steps later.

Visualization: Synthesis Workflow

Caption: Decision workflow for accessing trifluoromethylphenyl UAAs via chemical synthesis or genetic encoding.

Part 3: Incorporation Protocols

Solid Phase Peptide Synthesis (SPPS)

Incorporating bulky, electron-deficient UAAs requires modified protocols to ensure complete coupling and prevent aggregation.

Protocol: Fmoc-Based SPPS for

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang (for acids).[1]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Solvent: DMF (Dimethylformamide) and DCM (Dichloromethane).

Step-by-Step Methodology:

-

Resin Swelling (Critical):

-

Action: Swell resin in 50:50 DMF:DCM for 45 minutes.

-

Causality:

groups are hydrophobic and can induce peptide aggregation on-bead. DCM improves swelling of hydrophobic sequences, exposing reactive sites.

-

-

Deprotection:

-

Action: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (3x) and DCM (3x).

-

-

Activation & Coupling:

-

Action: Dissolve Fmoc-

-Phe-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq). -

Pre-activation: Allow to react for 2 minutes before adding to resin.

-

Coupling Time: Shake for 2 hours at room temperature.

-

Validation: Perform a Kaiser test. If blue (incomplete), recouple using PyAOP instead of HATU.

-

-

Capping (Mandatory):

-

Action: Treat with Acetic Anhydride/Pyridine/DMF.

-

Causality: Any unreacted chains must be permanently terminated to prevent deletion sequences, which are difficult to purify from the final product.

-

Genetic Code Expansion (GCE)

For full-length proteins, GCE allows site-specific incorporation in live cells.

System: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair (for E. coli) or Methanosarcina barkeri (Mb) PylRS/tRNA pair (for mammalian cells).

Protocol Overview:

-

Design: Introduce a TAG (amber) stop codon at the target site in your gene of interest (GOI).

-

Transformation: Co-transform host cells with:

-

Plasmid A: GOI with TAG mutation.

-

Plasmid B: Orthogonal aaRS/tRNA pair evolved for

-Phe.

-

-

Induction: Grow cells to OD600 ~0.5. Add

-Phe (1 mM final conc.) to the media. Induce expression (e.g., IPTG). -

Harvest: Purify protein using standard affinity tags.

-

Validation: Confirm incorporation via Mass Spectrometry (look for +Mass shift corresponding to

vs. H/Me).

Part 4: Case Studies in Drug Design

Modulating TCR Affinity via "Polar Hydrophobicity"

Context: T Cell Receptors (TCRs) must bind peptide-MHC complexes with precise affinity—too low fails to trigger immunity; too high causes autoimmunity.

Experiment: Researchers modified the HTLV-1 Tax peptide (presented by HLA-A2) by substituting Phenylalanine at position 5 with

-

Affinity Increase: The

variant increased binding affinity for the A6 TCR by ~2.5-fold. -

Mechanism: Crystallography revealed the

group occupied a hydrophobic pocket but, crucially, the C-F bonds engaged in favorable electrostatic interactions with the guanidinium group of an Arginine residue in the TCR CDR3 loop. This validated the "polar hydrophobicity" concept—simultaneous hydrophobic filling and electrostatic engagement.

Pharmacokinetic Optimization of GLP-1 Analogues

Context: Native GLP-1 has a half-life of <2 minutes due to DPP-IV degradation.

Strategy: Substitution of residues near the N-terminus (positions 2 or 3) with sterically demanding UAAs.

Application: While

-

Proteolytic Shielding: The bulky

group sterically hinders protease access to the peptide backbone. -

Albumin Binding: The increased lipophilicity promotes reversible binding to serum albumin, extending circulation time (depot effect) without permanently deactivating the drug.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. 2025. [Link]

-

Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding. Journal of Biological Chemistry. 2016. [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry. 2016. [Link]

-

Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. PLoS ONE. 2014. [Link]

-

Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. 2021. [Link]

Sources

The 3-Trifluoromethyl Group in Peptide Engineering: Mechanisms, Synthesis, and Stability Protocols

Topic: Role of 3-trifluoromethyl group in enhancing peptide metabolic stability Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rapid proteolytic degradation of therapeutic peptides in vivo remains a primary bottleneck in drug development.[1] While strategies such as cyclization and PEGylation are common, the precise incorporation of non-natural amino acids offers a more granular control over metabolic fate. Among these, the 3-trifluoromethyl (3-CF

This guide details the physicochemical mechanisms by which the 3-CF

Physicochemical Basis of Stability

The 3-CF

Steric Shielding (The "Umbrella" Effect)

The trifluoromethyl group has a van der Waals volume of approximately 42.6 ų , significantly larger than the methyl group (23.7 ų) or the chloro substituent (19.9 ų). When positioned at the meta (3-) position of a phenylalanine ring, this bulk creates a "steric umbrella" that restricts the conformational freedom of the peptide backbone (

Electronic Modulation

Fluorine is the most electronegative element (

-

Reduced Basicity: This effect propagates to the peptide backbone, reducing the electron density on the carbonyl oxygen. This makes the carbonyl carbon less susceptible to nucleophilic attack by the catalytic serine residue in serine proteases (e.g., chymotrypsin).

-

Metabolic Switching: The strong C-F bond (approx. 116 kcal/mol) renders the 3-position impervious to oxidative metabolism (e.g., hydroxylation by Cytochrome P450s), effectively "switching off" a common degradation pathway.

Lipophilicity and Membrane Permeability

The introduction of a 3-CF

Mechanistic Impact on Proteolysis

The efficacy of the 3-CF

The P1 vs. P2 Rule

-

P1 Position (Primary Cleavage Site): Substitution of native Phe with 3-CF

-Phe at the P1 position (the residue N-terminal to the scissile bond) often confers absolute stability against chymotrypsin. The enzyme's S1 pocket cannot accommodate the lateral bulk of the meta-CF -

P2 Position: Incorporation at P2 offers moderate stability enhancement, primarily through remote electronic deactivation of the scissile bond.

Visualization of Steric/Electronic Shielding

The following diagram illustrates how the 3-CF

Caption: Mechanistic interference of the 3-CF

Technical Implementation: Synthesis Protocol

Incorporating 3-CF

Materials

-

Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides.

-

Amino Acid: Fmoc-3-trifluoromethyl-L-phenylalanine (Fmoc-3-CF

-Phe-OH). -

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Note: Avoid HBTU/HATU if racemization is a concern, though Oxyma suppresses this effectively.

-

Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Synthesis Workflow (Fmoc-SPPS)

Caption: Optimized Fmoc-SPPS workflow for incorporating sterically hindered 3-CF

Critical Protocol Steps

-

Activation: Pre-activate Fmoc-3-CF

-Phe-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF for 2 minutes before adding to the resin. The pre-activation ensures the formation of the active ester despite the steric bulk. -

Coupling Time: Extend coupling time to 2 hours (vs. standard 45 min) to ensure complete conversion.

-

Cleavage: Use a cocktail of TFA:TIPS:H

O (95:2.5:2.5) for 3 hours. The C-F bond is stable under standard acid cleavage conditions.

Validation & Data: Enzymatic Stability Assay

To validate the metabolic stability conferred by the 3-CF

Experimental Protocol

-

Stock Preparation: Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl

. -

Enzyme Initiation: Add

-chymotrypsin (final concentration 0.5 -

Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove 50

L aliquots. -

Quenching: Immediately add 50

L of 10% TFA/Acetonitrile to quench the reaction. -

Analysis: Analyze via RP-HPLC (C18 column, gradient 5-65% ACN in 20 min). Calculate the area under the curve (AUC) of the intact peptide.

Representative Stability Data

The following table summarizes the half-life (

| Peptide Variant | Modification Position | Enzyme | Half-Life ( | Stability Fold-Change |

| Native Sequence | None (Phe) | ~12 min | 1.0x (Baseline) | |

| P2 Analog | 3-CF | ~45 min | 3.75x | |

| P1 Analog | 3-CF | > 24 hours | > 120x | |

| Native Sequence | None (Phe) | Human Plasma | ~28 min | 1.0x |

| P1 Analog | 3-CF | Human Plasma | ~4.5 hours | 9.6x |

Note: Data derived from general trends observed in Koksch et al. and similar fluorinated peptide studies.

Assay Workflow Diagram

Caption: Step-by-step workflow for determining peptide metabolic half-life via HPLC.

References

-

Koksch, B., Sewald, N., Hofmann, H. J., Burger, K., & Jakubke, H. D. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids.[2][3] Journal of Peptide Science, 3(3), 157–167.

-

Smits, R., Cadicamo, C. D., Koksch, B., & Burger, K. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37, 1727-1739.[4]

-

BenchChem Technical Support. (2025). Experimental Protocols: Peptide Stability and Degradation In Vivo.[5] BenchChem Application Notes.

-

Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews, 41(6), 2135-2171.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Boc-Protected Fluorinated Amino Acids: A Technical Guide to Medicinal Chemistry Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides a comprehensive overview of Boc-protected fluorinated amino acids, from the fundamental principles governing fluorine's unique effects to advanced synthetic strategies and practical applications. We will explore the synergistic advantages of the tert-Butyloxycarbonyl (Boc) protecting group in the context of fluorinated building blocks, detail their incorporation into both peptides and small molecules, and provide actionable experimental protocols. This document is intended to serve as a technical resource for researchers and drug development professionals seeking to leverage these powerful building blocks to overcome challenges in metabolic stability, binding affinity, and bioavailability.

Part 1: Foundational Principles

The Transformative Role of Fluorine in Drug Design

Fluorine has become an indispensable element in drug discovery due to its unique combination of properties.[1] Its introduction into a molecule can profoundly influence its biological behavior in ways that are highly beneficial for therapeutic efficacy.[2][3]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[4] Strategically placing a fluorine atom can block "metabolic soft spots" on a drug candidate, preventing its rapid degradation and thereby extending its half-life in the body.[1][4]

-

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence significantly alters a molecule's electronic distribution.[2][5] This can lower the pKa of nearby amine groups, reducing their basicity and improving bioavailability by enhancing cell membrane permeation.[2]

-

Enhanced Binding Affinity: The substitution of hydrogen with fluorine can lead to more potent interactions with biological targets.[2][6] This can occur through new electrostatic interactions, the optimization of hydrophobic (van der Waals) forces, and the ability of fluorine to influence the conformation of the molecule to better fit a protein's binding pocket.[7]

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, promoting membrane passage, polyfluorination can have the opposite effect.[1][4][5] This allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Applications in Peptide and Peptidomimetic Therapeutics

The incorporation of Boc-protected fluorinated amino acids is a powerful strategy for enhancing the therapeutic potential of peptides. [8][9]

-

Enhanced Stability and Bioavailability: Fluorinated amino acids can protect peptides from proteolytic degradation, significantly increasing their in vivo half-life. [10]This modification can also improve a peptide's ability to cross biological membranes, potentially enabling oral administration for a class of drugs that traditionally requires injection. [11]* Conformational Control: Fluorine substitution can impose specific conformational constraints on the peptide backbone. [7]For example, fluorinated proline derivatives are used to stabilize or destabilize specific secondary structures like β-turns or polyproline helices, which is critical for optimizing binding to a target receptor. [12]* Probing Protein Structure and Function: The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy. Incorporating fluorinated amino acids allows for detailed studies of protein folding, dynamics, and ligand-receptor interactions without interference from other signals in the biological matrix. []

Use as Building Blocks in Small Molecule Drugs

Fluorinated amino acids are not limited to peptide chemistry; they are also valuable building blocks for small molecule drugs. [14][15]Their modular nature allows for their ready incorporation into complex molecular scaffolds. [9]By introducing a specific fluorinated amino acid, medicinal chemists can favorably modulate the efficacy and physicochemical properties of a lead compound, enhancing electronic and steric interactions with the desired biological target. [14][15]This strategy has been successfully applied in the development of inhibitors for targets such as thrombin and γ-secretase. [14][15]

Part 3: Experimental Protocols and Data

Protocol: Boc Protection of a Generic Amino Acid

This protocol describes a standard procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino Acid (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Sodium hydroxide (NaOH) (2 equivalents)

-

Dioxane and Water (1:1 mixture)

-

Ethyl acetate, 1N Hydrochloric acid

-

Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O to the solution while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the Boc-protected amino acid. [16]

Protocol: Incorporation into a Peptide via Boc-SPPS

This protocol outlines a single coupling cycle in a manual Boc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-protected amino acid (4 equivalents)

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (4 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (5 equivalents)

-

Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) (50% in DCM)

Procedure (One Cycle):

-

Deprotection: Swell the peptide-resin in DCM. Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. [16][17]2. Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x).

-

Activation: In a separate vessel, dissolve the Boc-protected amino acid and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes. [18]4. Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) followed by DCM (3x).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

The resin is now ready for the next deprotection and coupling cycle.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 14. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. rsc.org [rsc.org]

A Technical Guide to the Chemical Stability of Trifluoromethylated Amino Acid Building Blocks

Executive Summary

The trifluoromethyl (CF3) group has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When incorporated into amino acid building blocks, it offers a powerful tool for modulating peptide and protein properties. However, the assumption of its complete inertness is a misconception. This guide provides an in-depth analysis of the chemical and biological stability of the CF3 group within amino acid scaffolds. We will explore the fundamental strength of the carbon-fluorine bond, delineate common and context-dependent degradation pathways, and provide validated, field-proven protocols for assessing stability—a critical step in de-risking and advancing drug development programs.

The Bedrock of Stability: The Carbon-Fluorine Bond

The exceptional stability of the trifluoromethyl group is rooted in the fundamental properties of the carbon-fluorine (C-F) bond. It is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[2][3] This inherent strength renders the CF3 group highly resistant to many chemical reagents and thermal stress, contributing to its reputation as a "metabolic blocker."[2][4] By replacing a metabolically vulnerable C-H bond, chemists can effectively shield a molecule from oxidative degradation by enzymes like the cytochrome P450 (CYP) superfamily.[4][5]

Potential Liabilities: When Stability Fails

Despite its robust nature, the stability of the CF3 group is not absolute and is highly dependent on its chemical environment.[6] Degradation, when it occurs, typically proceeds through specific chemical or metabolic pathways.

Chemical Degradation Pathways

Under standard laboratory and physiological conditions, the CF3 group is remarkably stable. It withstands conditions common in peptide synthesis, such as exposure to trifluoroacetic acid (TFA) for deprotection or piperidine for Fmoc removal. However, its stability can be compromised under specific, often harsh, circumstances.

-

Hydrolysis: While uncommon, direct hydrolysis of a CF3 group to a carboxylic acid can occur, particularly under strongly alkaline (basic) conditions.[7] This pathway is often facilitated when the CF3 group is attached to an electron-deficient system, such as certain aromatic or heterocyclic rings, which can stabilize the anionic intermediates formed during nucleophilic attack.[6][8] For most aliphatic amino acid side chains, this is a minor concern under physiological pH.

-

Context-Dependent Instability: The stability of the CF3 group can be significantly influenced by adjacent functional groups. For instance, studies on 2,2,2-trifluoroethylphosphinic acid have shown an unexpected hydrolytic instability of the C-F bond in alkaline solutions, a phenomenon not observed in the corresponding phosphonic acid.[9] This highlights the importance of evaluating stability within the specific molecular context of the amino acid building block.

Metabolic Degradation Pathways

The primary role of the CF3 group is to enhance metabolic stability, and it generally performs this function exceptionally well.[3] However, in some instances, metabolic defluorination can occur, typically mediated by oxidative enzymes.

-

Cytochrome P450 (CYP) Mediated Oxidation: The CYP enzyme superfamily, located primarily in the liver, is responsible for the phase I metabolism of most xenobiotics.[10][11] While the C-F bond is resistant to direct cleavage, CYP enzymes can oxidize the carbon atom to which the CF3 group is attached.[4] This can lead to the formation of unstable intermediates that subsequently eliminate fluoride ions, potentially resulting in the formation of difluoromethyl (-CF2H) or carboxylic acid metabolites.[12] The susceptibility to this pathway is influenced by the overall structure of the molecule and its affinity for the active site of specific CYP isozymes.[13][14]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Figure 1: General Degradation Pathways of the CF3 Group", fontcolor="#202124", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Parent [label="CF3-R\n(Trifluoromethylated Amino Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chemical [label="Chemical Stress\n(e.g., Strong Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolic [label="Metabolic Stress\n(e.g., CYP450 Enzymes)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\nHOOC-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Defluorination\nMetabolites", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> Chemical [label=" High pH"]; Parent -> Metabolic [label=" Enzymatic Action"]; Chemical -> Hydrolysis [label=" Nucleophilic Attack"]; Metabolic -> Oxidation [label=" Oxidation"]; } caption { label = "Figure 1. General Degradation Pathways of the CF3 Group"; fontsize = 10; fontname = "Arial"; } enddot Caption: High-level overview of chemical and metabolic routes for CF3 group degradation.

Validating Stability: Essential Experimental Protocols

Empirical testing is the only definitive way to establish the stability of a novel trifluoromethylated amino acid building block. A tiered approach, starting with forced degradation and progressing to metabolic assays, provides a comprehensive stability profile.

Protocol: Chemical Stability Assessment via pH Profile

This protocol is a self-validating system designed to determine the hydrolytic stability of a CF3-amino acid across a range of pH values, mimicking conditions from gastric acid to intestinal alkalinity.

Causality Behind Experimental Choices:

-

pH Range (2, 7.4, 9): These points are chosen to represent acidic (stomach), physiological, and basic conditions, respectively, providing a broad overview of hydrolytic liability.

-

Co-solvent (e.g., Acetonitrile/DMSO): Many organic molecules have poor aqueous solubility. A minimal amount of an organic co-solvent is used to ensure the compound remains in solution, but it's kept low to minimize its influence on the degradation pathway.[7]

-

Temperature (37 °C): This temperature is chosen to mimic physiological conditions.

-

Time Points: A range of time points (0, 2, 8, 24 hours) allows for the calculation of a degradation rate.

-

Control (T=0): The T=0 sample represents 100% of the parent compound and serves as the baseline for all subsequent measurements.

-

Analytical Method (HPLC-UV/MS): HPLC is a robust technique for separating the parent compound from its degradants.[15] Mass spectrometry (MS) provides definitive identification of the parent and any new peaks that appear, confirming the degradation pathway.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test amino acid in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Incubation Buffer Preparation: Prepare buffers at pH 2.0 (e.g., 0.1 M HCl/KCl), pH 7.4 (e.g., Phosphate-Buffered Saline), and pH 9.0 (e.g., Borate buffer).

-

Incubation: In separate vials for each time point and pH, add the appropriate buffer. Spike with the stock solution to a final concentration of 100 µM. Ensure the final organic solvent concentration is low (e.g., <1%).

-

Sample Incubation: Incubate the vials in a water bath or incubator at 37 °C.

-

Time Point Sampling: At each designated time point (e.g., 0, 2, 8, 24 hours), remove the corresponding vials. Immediately quench any potential reaction by adding an equal volume of a strong organic solvent like ice-cold acetonitrile and store at -20 °C until analysis.

-

Analysis: Analyze all samples by a validated reverse-phase HPLC-MS method. Monitor the peak area of the parent compound.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

| pH | Time (hr) | % Parent Remaining (Hypothetical Data) |

| 2.0 | 0 | 100% |

| 2.0 | 24 | 99.5% |

| 7.4 | 0 | 100% |

| 7.4 | 24 | 99.2% |

| 9.0 | 0 | 100% |

| 9.0 | 24 | 97.8% |

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Figure 2: Workflow for pH Stability Assay", fontcolor="#202124", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="Prepare 10 mM Stock\n(CF3-AA in DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Prepare Buffers\n(pH 2, 7.4, 9)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Spike Stock into Buffers\n(Final Conc. 100 µM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Incubate at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Sample at T = 0, 2, 8, 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Quench with Acetonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Analyze via HPLC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Calculate % Remaining vs T=0", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption { label = "Figure 2. Workflow for pH Stability Assay"; fontsize = 10; fontname = "Arial"; } enddot Caption: Step-by-step workflow for assessing hydrolytic stability of CF3-amino acids.

Protocol: In Vitro Metabolic Stability Assessment

This assay evaluates the susceptibility of the CF3-amino acid to phase I metabolism using liver microsomes, which are a rich source of CYP enzymes.[5]

Causality Behind Experimental Choices:

-

Liver Microsomes: These subcellular fractions contain the majority of the drug-metabolizing CYP enzymes and are the industry standard for in vitro metabolism studies.[4]

-

NADPH Regenerating System: CYP enzymes require NADPH as a cofactor to function. An NADPH regenerating system is used to ensure that the cofactor is not depleted during the incubation period.[5]

-

Negative Control (-NADPH): Running a parallel incubation without the NADPH cofactor is a critical self-validating step. Degradation observed in this control is due to chemical instability in the buffer, not enzymatic metabolism.

-

Positive Control: A compound with a known, moderate-to-high metabolic rate (e.g., Verapamil) is included to ensure the microsomes and cofactor system are active.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw liver microsomes (e.g., human, rat) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Prepare the test amino acid working solution (e.g., 100 µM in buffer).

-

Prepare the NADPH regenerating system solution as per the manufacturer's instructions.

-

-

Incubation Setup:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test amino acid working solution to the wells (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

For the T=0 and negative control wells, add buffer instead of the NADPH system.

-

-

Time Point Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

Analysis: Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.

-

Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

The Power of ¹⁹F NMR Spectroscopy

While LC-MS is excellent for monitoring the disappearance of the parent compound, ¹⁹F NMR is an exceptionally powerful and direct method for observing the fate of the trifluoromethyl group itself.[6] Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides a clean spectral window with minimal background noise.[16] The appearance of new ¹⁹F signals can provide unambiguous evidence of defluorination or other transformations of the CF3 group, offering invaluable mechanistic insight that is orthogonal to mass spectrometry data.[17][18]

Conclusion and Field-Proven Insights

The trifluoromethyl group is a robust and highly valuable functional group for modifying amino acid building blocks. Its stability is underpinned by the formidable strength of the C-F bond, which provides excellent resistance to both chemical and metabolic degradation.[2][3] However, this stability is not absolute. Researchers must remain vigilant to context-dependent liabilities, particularly under strong basic conditions or in molecular scaffolds that are prone to CYP-mediated oxidation.

The central directive for any drug development professional is to validate, not assume . The protocols outlined in this guide for assessing chemical and metabolic stability represent a best-practice, self-validating framework. By systematically evaluating each new trifluoromethylated amino acid building block, researchers can build confidence in their molecular designs, mitigate downstream risks, and ultimately accelerate the development of safer and more effective therapeutics.

References

- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.

- Benchchem. (n.d.). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.

- Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References.

- Smith, A. J., York, R., Uhrin, D., & Bell, N. G. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC.

- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.

- Hernández, D., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Klusák, V., et al. (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. PMC.

- Benchchem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

- Wang, Z., et al. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing.

- Stepan, A. F., & Obach, R. S. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.

- Hernández, D., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- Smith, A. J., et al. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.

- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.

- Smith, A. J., York, R., Uhrin, D., & Bell, N. G. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.

- Stepan, A. F., & Obach, R. S. (2021, August 27). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges.

- Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. PMC.

- Nebert, D. W., & Wikvall, K. (2023, April 24). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 9. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Boc-D-threo-3-(3-trifluoromethylphenyl)serine solubility in organic solvents

Topic: Solubility Profiling & Handling of Boc-D-threo-3-(3-trifluoromethylphenyl)serine Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists

Executive Summary

Boc-D-threo-3-(3-trifluoromethylphenyl)serine (CAS: 1134411-38-3) is a specialized chiral building block used primarily in the synthesis of peptide mimetics and pharmaceutical intermediates.[1] Its solubility profile is governed by a competitive internal architecture: the lipophilic trifluoro-m-tolyl ring and tert-butoxycarbonyl (Boc) protecting group versus the polar carboxylic acid and

Understanding this balance is critical. While the Boc and

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must analyze its functional group interplay.

| Functional Group | Character | Solvent Interaction |

| Boc Group | Lipophilic / Steric Bulk | Promotes solubility in esters (EtOAc), ethers (THF), and chlorinated solvents (DCM). Disrupts crystal packing. |

| Highly Lipophilic / Electron Withdrawing | Significantly enhances solubility in non-polar and halogenated solvents compared to non-fluorinated phenylserine. | |

| Polar / H-Bond Donor & Acceptor | Can cause aggregation in non-polar solvents (e.g., Toluene) via H-bonding. Increases solubility in alcohols (MeOH, IPA). | |

| Carboxylic Acid | Polar / Acidic | Soluble in basic organic media (e.g., with DIPEA). Poor solubility in pure hydrocarbons (Hexanes). |

The "Threo" Factor: The threo diastereomer typically exhibits distinct crystal packing compared to the erythro form. Researchers must be vigilant; threo isomers often possess higher melting points and lower solubility than their erythro counterparts due to more efficient lattice energy stabilization.

Solvent Selection Matrix

This matrix categorizes solvents based on their utility for specific experimental stages.

Category A: High Solubility (Reaction Media)

Use these for coupling reactions, esterifications, or general dissolution.

-

Dichloromethane (DCM): Excellent solubility due to interaction with the lipophilic Boc and

regions. -

Tetrahydrofuran (THF): High solubility; good H-bond acceptance breaks up intermolecular hydroxyl interactions.

-

Dimethylformamide (DMF) / NMP: Universal solvents for this class of compounds. Use only when high concentration (>0.5 M) is required.

-

Ethyl Acetate (EtOAc): Good solubility, though saturation may occur at lower concentrations compared to DCM.

Category B: Moderate/Temperature-Dependent (Crystallization)

Use these for purification via recrystallization.

-

Toluene: Often shows poor solubility at RT but good solubility at reflux.

-

Isopropanol (IPA): Soluble at high temps; the hydroxyl group similarity aids in crystal formation upon cooling.

-

DCM/Hexane Mixtures: A classic "solvent/anti-solvent" pair.

Category C: Anti-Solvents (Precipitation)

-

Hexanes / Heptane: The compound is insoluble.

-

Water: Insoluble (unless pH is adjusted to >8 to deprotonate the carboxylic acid).

-

Diethyl Ether: Low solubility; often used to precipitate the compound from concentrated DCM solutions.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination (Self-Validating)

Do not rely solely on literature values. Purity and polymorph differences affect solubility. Use this protocol to generate batch-specific data.

-

Preparation: Weigh 50 mg of Boc-D-threo-3-(3-trifluoromethylphenyl)serine into a pre-weighed 4 mL vial.

-

Titration: Add the target solvent in 100 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

Protocol 2: Recrystallization from EtOAc/Heptane

The standard method for purifying Boc-phenylserine derivatives.

-

Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (approx. 60°C).

-

Clarification: If particulates remain, filter hot through a sintered glass funnel.

-

Nucleation: Remove from heat. Add hot Heptane dropwise until persistent turbidity is observed (the "cloud point").

-

Re-solvation: Add a few drops of hot EtOAc to clear the solution.

-

Crystallization: Allow to cool slowly to RT, then 4°C.

-

Critical Step: If oiling out occurs, scratch the glass or add a seed crystal. Oiling out is common with

analogs due to low melting points.

-

Visualization of Workflows

Figure 1: Solvent Decision Tree

A logical pathway for selecting the correct solvent system based on the intended application.

Caption: Decision matrix for solvent selection based on experimental goals.

Figure 2: Recrystallization Workflow & Troubleshooting

Visualizing the critical steps to avoid "oiling out."

Caption: Step-by-step logic for recrystallization, addressing common failure modes like oiling out.

Troubleshooting & Optimization

Issue: Gelation in DCM or Chloroform

-

Cause: Intermolecular Hydrogen bonding between the serine hydroxyls and carboxylic acids.

-

Solution: Add a "polar modifier." 1-2% Methanol or Isopropanol added to the DCM will disrupt these H-bonds and collapse the gel into a free-flowing solution.

Issue: Oiling Out during Crystallization

-

Cause: The

group lowers the melting point, making the "liquid" phase thermodynamically favorable over the crystal phase in supersaturated solutions. -

Solution:

-

Use a higher ratio of solvent (EtOAc) to anti-solvent.

-

Slow down the cooling rate (wrap the flask in foil/cotton).

-

Seeding is mandatory for difficult batches.

-

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Solubility. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on solubility effects).

Sources

Methodological & Application

Application Note: Protocol for Incorporating Boc-D-threo-3-(3-trifluoromethylphenyl)serine in SPPS

Introduction & Strategic Overview

Boc-D-threo-3-(3-trifluoromethylphenyl)serine (CAS: 1134411-38-3; MW: 349.3 g/mol ) is a highly specialized, unnatural amino acid derivative utilized in the design of advanced peptidomimetics and therapeutic peptides[1]. The incorporation of the trifluoromethyl (-CF3) group significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting peptide. Furthermore, the D-threo stereochemistry provides rigid conformational constraints, making it an invaluable building block for probing receptor pockets.

However, incorporating this molecule into a peptide chain presents unique synthetic challenges. Because the commercially available building block features a Boc-protected

Mechanistic Insights & Causality

As a specialized building block, standard Solid-Phase Peptide Synthesis (SPPS) protocols must be fundamentally altered to accommodate its structural nuances. The causality behind these modifications is rooted in three mechanistic principles:

-

Steric Shielding at the

-Carbon: The bulky 3-trifluoromethylphenyl moiety severely restricts spatial access to the activated carbonyl. Standard uronium-based coupling reagents (e.g., HBTU) often yield incomplete reactions. Highly reactive, less sterically hindered activation systems like DIC/OxymaPure are required to drive the reaction to completion. -

Mitigation of O-Acylation: Because the

-hydroxyl group is unprotected, the reaction environment must be tightly controlled to prevent unwanted esterification (O-acylation). The use of 4-dimethylaminopyridine (DMAP), a common hyper-nucleophilic catalyst used for difficult couplings, must be strictly prohibited [3]. Furthermore, maintaining a neutral-to-slightly acidic coupling environment (via DIC/Oxyma) is preferred over highly basic conditions (HATU/DIPEA) to suppress base-catalyzed O-acylation. -

Optimal Placement (The Fmoc-Capping Strategy): While Boc-protected amino acids are traditionally used in Boc-SPPS requiring hazardous anhydrous HF cleavage[4], this specific derivative is most advantageously employed as the final N-terminal residue in an Fmoc-SPPS strategy[5]. This approach completely circumvents the need to N-acylate the highly hindered amine of this residue in subsequent steps. The Boc group is elegantly and simultaneously removed during the standard Trifluoroacetic acid (TFA) global cleavage[6].

Quantitative Optimization Parameters

To ensure high-fidelity incorporation without side reactions, the coupling parameters must be optimized as summarized in the table below:

| Parameter | Standard Amino Acid | Boc-D-threo-3-(3-CF3-Ph)Ser | Mechanistic Rationale |

| Equivalents | 4.0 - 5.0 eq | 2.5 - 3.0 eq | Reduces the excess of activated acylating agent available to attack the unprotected |

| Coupling Reagent | HBTU / DIPEA | DIC / OxymaPure | Provides a neutral activation environment, preventing base-catalyzed O-acylation while efficiently handling steric bulk. |

| Coupling Time | 30 - 45 min | 120 - 180 min | Compensates for the significantly reduced reaction kinetics caused by the bulky trifluoromethylphenyl side chain. |

| Catalyst | DMAP (optional) | Strictly Prohibited | DMAP acts as a potent acyl transfer catalyst and will aggressively drive O-acylation on the unprotected hydroxyl[3]. |

SPPS Workflow & Decision Matrix

Workflow for incorporating Boc-D-threo-3-(3-CF3-Ph)Serine in SPPS.

Step-by-Step Experimental Protocol

The following protocol details the optimal self-validating workflow for incorporating the amino acid as the N-terminal residue in an Fmoc-SPPS strategy.

Phase 1: Preparation and Activation

-

Resin Preparation: Ensure the resin-bound peptide (synthesized via standard Fmoc-SPPS) has been fully deprotected at the N-terminus using 20% Piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min)[5].

-

Reagent Calculation: For a 0.1 mmol synthesis scale, weigh out 0.25 mmol (2.5 eq) of Boc-D-threo-3-(3-trifluoromethylphenyl)serine (approx. 87.3 mg)[1].

-

Activation: Dissolve the amino acid and 0.25 mmol of OxymaPure (35.5 mg) in a minimum volume of DMF (approx. 1.0 mL). Add 0.25 mmol of N,N'-Diisopropylcarbodiimide (DIC) (39 µL). Stir the mixture for 3 minutes at room temperature to pre-activate the carboxylic acid.

Phase 2: Coupling and Validation

-

Coupling: Add the activated amino acid solution to the SPPS reaction vessel containing the resin. Agitate gently (via nitrogen bubbling or mechanical shaking) for 120 to 180 minutes at room temperature.

-

Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all unreacted reagents and DIC byproducts.

-

Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads[3].

-

Expected Result: The beads and solution should remain yellow/colorless, indicating complete acylation of the primary amine.

-

Troubleshooting: If the beads turn blue (positive test), do not proceed. Re-couple using 1.5 eq of the amino acid and DIC/Oxyma for an additional 60 minutes.

-

Phase 3: Global Cleavage and Deprotection

-

Cleavage Cocktail Preparation: Prepare a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water). Note: Because the

-hydroxyl is unprotected, no specific scavengers for O-protecting groups are needed, but TIS is required to quench carbocations from other side-chain protecting groups. -

Simultaneous Deprotection: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate for 2 hours at room temperature. During this step, the peptide is cleaved from the resin, all Fmoc-strategy side-chain protecting groups are removed, and the N-terminal Boc group on the trifluoromethylphenylserine is simultaneously cleaved[6].

-

Precipitation: Filter the resin, collect the TFA flow-through, and precipitate the crude peptide in 10 volumes of cold diethyl ether. Centrifuge, decant the ether, and dry the pellet for subsequent RP-HPLC purification.

References

- Chem-Impex International. "Boc-D-Threo-3-(3-Trifluoromethylphenyl)

- DU Chem. "Methods and protocols of modern solid phase peptide synthesis." Delhi University.

- ChemPep Inc. "Boc Solid Phase Peptide Synthesis." ChemPep.

- AAPPTEC. "Guide to Solid Phase Peptide Synthesis." AAPPTEC.

- Bachem. "Solid Phase Peptide Synthesis (SPPS) explained." Bachem.

- BOC Sciences. "High-Purity Amino Acid Derivatives for Peptide Synthesis." BOC Sciences.

Sources

Application Note: A Strategic Approach to the Synthesis of Advanced Peptidomimetics Using Trifluoromethylphenyl Serine Analogs

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Advanced Peptidomimetics

Peptides are central mediators of biological processes, making them highly attractive starting points for therapeutic development. However, their clinical application is often hampered by inherent liabilities, including poor metabolic stability against proteolytic digestion, low oral bioavailability, and rapid clearance.[1][2] Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a powerful strategy to overcome these limitations.[3][4][5] By systematically modifying the peptide backbone or side chains, we can engineer compounds with vastly improved pharmacological profiles.[6][7]

A key innovation in this field is the incorporation of non-canonical amino acids, particularly those containing fluorine. The strategic introduction of a trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry.[8] This is due to the unique physicochemical properties the CF₃ group imparts, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thereby increasing the compound's in vivo half-life.[9][10]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[9][11]

-

Modulated Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can alter the pKa of nearby functional groups, influencing binding interactions and overall molecular conformation.[12]

-

Improved Binding Affinity: The unique steric and electronic nature of the CF₃ group can lead to more potent and selective interactions with biological targets through enhanced hydrophobic and electrostatic contacts.[9][10]

This guide provides a detailed framework and validated protocols for the synthesis of peptidomimetics incorporating a trifluoromethylphenyl serine analog. We will cover the synthesis of the monomer building block, its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and subsequent purification and characterization, providing the rationale behind each critical step.

Part 1: Synthesis of the Fmoc-Protected Trifluoromethylphenyl Serine Analog

The successful incorporation of any non-canonical amino acid begins with the robust synthesis of the monomer itself. The following protocol outlines a representative pathway for creating an N-terminally Fmoc-protected (4-(trifluoromethyl)phenyl)serine analog, ready for use in SPPS. The strategy involves a key asymmetric aldol addition to a chiral glycine equivalent, establishing the required stereochemistry.

Workflow for Monomer Synthesis

Caption: Synthetic workflow for the preparation of the Fmoc-protected monomer.

Protocol 1: Synthesis of Fmoc-(4-(trifluoromethyl)phenyl)serine

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

(2R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 6N

-

9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Magnesium Sulfate (MgSO₄)

Methodology:

-

Enolate Formation:

-

In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF, cool to -78 °C, and add it slowly to the LDA solution. Stir for 1 hour to generate the chiral glycine enolate.

-

-

Aldol Condensation:

-

Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude aldol adduct. Purify by flash column chromatography.

-

-

Hydrolysis to Free Amino Acid:

-

Suspend the purified adduct in 6N HCl.

-

Heat the mixture to reflux (approx. 100 °C) for 8-12 hours.

-

Cool the solution and remove the solvent in vacuo. The resulting solid is the hydrochloride salt of the free (4-(trifluoromethyl)phenyl)serine.

-

-

Fmoc Protection:

-

Dissolve the crude amino acid salt in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane.

-

Add Fmoc-OSu (1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to proceed at room temperature overnight.

-

Acidify the mixture to pH ~2 with 1N HCl.

-

Extract the product with EtOAc (3x).

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify the final product, Fmoc-(4-(trifluoromethyl)phenyl)serine, by flash chromatography (silica gel, gradient of methanol in dichloromethane) to yield a white solid.

-

Part 2: Solid-Phase Peptide Synthesis (SPPS) of the Peptidomimetic

The incorporation of the newly synthesized monomer into a peptide sequence is most efficiently achieved using Fmoc-based SPPS.[13] This method allows for the stepwise assembly of the peptide chain on a solid support, with excess reagents being easily washed away.[14]

SPPS Workflow Overview

Caption: The Fmoc-SPPS cycle for incorporating the trifluoromethylphenyl serine analog.

Protocol 2: SPPS Incorporation and Cleavage

Rationale for Resin Choice: We recommend 2-Chlorotrityl chloride (2-CTC) resin for this synthesis.[15] Its high acid lability allows for cleavage of the final peptide under very mild conditions, which is crucial for preserving sensitive functionalities and minimizing side reactions like racemization.[15]

Materials:

-

Fmoc-Rink Amide or 2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (including the synthesized analog)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Methodology:

-

Resin Swelling & First Amino Acid Loading (2-CTC Resin):

-

Place the 2-CTC resin in a reaction vessel and swell in DCM for 30 minutes.

-

Drain the DCM. Dissolve the first Fmoc-amino acid (4 eq) in DCM, add DIPEA (8 eq), and add the solution to the resin.

-

Agitate for 2-4 hours. To cap any unreacted sites, add a small amount of methanol and agitate for 30 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh solution for 20 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporating the CF₃-Analog):

-

Activation: In a separate vial, dissolve the Fmoc-(4-(trifluoromethyl)phenyl)serine (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 2-5 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive species, ensuring a rapid and efficient coupling reaction once added to the resin-bound free amine.[16][17] HBTU is a robust and widely used reagent that minimizes racemization.[18]

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the reaction (a negative result indicates no free primary amines remain). If the test is positive, the coupling step can be repeated.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation:

-

Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the desired sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and a terminal Fmoc deprotection, wash the resin with DCM (5x) and dry it under vacuum.

-

Add the cold cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

A white precipitate (the crude peptidomimetic) should form. Place the tube at -20 °C for at least 1 hour to maximize precipitation.

-

Centrifuge the tube, decant the ether, and wash the pellet with more cold ether (2x).

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Part 3: Data Analysis, Purification, and Characterization

The crude product from SPPS is a mixture containing the target peptidomimetic along with truncated or deletion sequences. Purification is essential to isolate the desired compound.

Table 1: Comparison of Common Peptide Coupling Reagents

| Reagent | Full Name | Advantages | Considerations |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast, efficient, low racemization, cost-effective.[18] | Can cause guanylation of the N-terminal amine if not pre-activated. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, excellent for sterically hindered couplings.[17] | More expensive than HBTU. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Very effective, especially for N-methyl amino acids; no guanylation side reaction.[16][18] | Produces toxic HMPA as a byproduct. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Inexpensive, simple to use. | Can cause racemization if HOBt is not used; DIC can be difficult to remove.[18] |

Protocol 3: Purification and Characterization

1. Purification by RP-HPLC:

-

System: A preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

-

Solvents:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Procedure:

-

Dissolve the crude peptidomimetic in a minimal amount of a solvent mixture (e.g., 50% Solvent B).

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient, for example, 5% to 65% Solvent B over 60 minutes.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity.

-

Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

-

2. Characterization:

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to confirm the molecular weight of the purified peptidomimetic. The observed mass should match the calculated mass of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For comprehensive structural confirmation, ¹H, ¹³C, and ¹⁹F NMR can be performed. ¹⁹F NMR is particularly useful to confirm the successful incorporation and integrity of the trifluoromethyl group.

Conclusion and Outlook

The incorporation of trifluoromethylphenyl serine analogs represents a potent strategy for enhancing the therapeutic potential of peptide-based drug candidates. The methodologies detailed in this guide provide a robust and reproducible pathway for synthesizing these advanced peptidomimetics. By leveraging the unique properties of the trifluoromethyl group, researchers can rationally design molecules with improved stability, bioavailability, and target affinity.[9][11] The continued development of novel fluorinated amino acids and efficient synthetic techniques will undoubtedly expand the toolkit available to medicinal chemists, paving the way for the next generation of highly effective peptidomimetic therapeutics.[4][19]

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

-

Li Petri, G., Di Martino, S., & De Rosa, M. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 65(11), 7438–7475. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025, July 23).

- Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.

- Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024, March 28). Research and Reviews.

- Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. (2026, January 13).

- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific

- Coupling Reagents. AAPPTEC.

- Optimizing Peptide Coupling: Key Techniques. Anaspec.

- Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Applic

-

Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]

- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Drug Target Review.

- Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis.

-

Gil-Negrete, J. M., et al. (2014). Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics. Molecules, 19(9), 13649–13665. [Link]